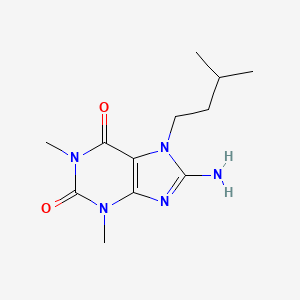

8-amino-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

説明

8-Amino-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a substituted xanthine derivative with structural modifications at positions 7 and 8 of the purine core. The compound features:

- 1,3-Dimethyl groups: Common in xanthine derivatives like theophylline, enhancing metabolic stability and receptor binding.

- 8-Amino group: Replaces the typical oxygen or sulfur at position 8, which may modulate electronic properties and hydrogen-bonding interactions with biological targets .

Synthetic routes for similar compounds often involve nucleophilic substitution or amination reactions. For example, describes the amination of 1,3-dimethyl-7-(alkyl)-3,7-dihydro-1H-purine-2,6-dione derivatives with amines, a method likely applicable to this compound .

特性

IUPAC Name |

8-amino-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O2/c1-7(2)5-6-17-8-9(14-11(17)13)15(3)12(19)16(4)10(8)18/h7H,5-6H2,1-4H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVHLSOOWUIVAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(N=C1N)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

8-Amino-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological pathways, making it a candidate for further pharmacological studies.

- Molecular Formula : C21H29N5O2

- Molecular Weight : 383.5 g/mol

- IUPAC Name : 8-[[benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione

- CAS Number : 851941-75-8

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research has indicated that purine derivatives can exhibit antimicrobial properties. In vitro studies have shown that 8-amino derivatives can inhibit the growth of various bacterial strains. For instance, a study highlighted the compound's effectiveness against Gram-negative bacteria through its interference with the type III secretion system (T3SS), which is crucial for bacterial virulence .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In animal models, it was observed to reduce inflammation markers significantly. This effect is attributed to its ability to modulate cytokine production and inhibit pathways associated with inflammatory responses.

3. Cytotoxicity and Cancer Research

Preliminary studies suggest that 8-amino-1,3-dimethyl derivatives possess cytotoxic effects against certain cancer cell lines. A concentration-dependent response was noted in assays where the compound inhibited cell proliferation in breast and colon cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

The biological effects of 8-amino-1,3-dimethyl derivatives are believed to stem from their interaction with nucleic acid synthesis pathways and modulation of enzyme activities involved in cellular signaling:

- Inhibition of Nucleotide Synthesis : The compound may interfere with purine metabolism, leading to reduced availability of nucleotides essential for DNA and RNA synthesis.

- Modulation of Enzyme Activity : It has been suggested that the compound can act as an inhibitor for enzymes such as dihydrofolate reductase, which plays a critical role in nucleotide synthesis.

類似化合物との比較

Comparative Analysis with Analogous Compounds

Table 1: Comparison of Structural Features and Activities

*Calculated based on molecular formula C₁₂H₁₈N₆O₂.

Key Observations:

Position 8 Modifications: 8-Amino (target compound): May enhance hydrogen-bonding interactions compared to 8-Cl (NCT-501) or 8-SH (). This substitution is rare in literature, suggesting unique target selectivity. 8-Bromo (): Introduces steric bulk and electron-withdrawing effects, critical for CK2 inhibition . 8-Piperazinyl (): Improves solubility and enables interactions with phosphodiesterases (e.g., PDE3) via the basic nitrogen .

Position 7 Substituents: 7-(3-Methylbutyl) (target): Longer alkyl chain compared to 7-(3-methylbenzyl) () or 7-(aryl) groups (). This may enhance lipophilicity but reduce target specificity. 7-Thiazolidinone (): Conjugated system enhances anti-inflammatory activity via redox modulation .

Biological Activity Trends: Electron-withdrawing groups (e.g., 8-Cl, 8-Br) correlate with enzyme inhibition (ALDH1A1, CK2) . Amino or piperazinyl groups at position 8 favor receptor-mediated activities (e.g., vasodilation, PDE3 inhibition) .

Q & A

Q. What are the standard analytical techniques for confirming the structure of 8-amino-1,3-dimethyl-7-(3-methylbutyl)purine derivatives?

- Methodological Answer: Structural confirmation relies on a combination of spectral methods:

- FTIR Spectroscopy : Identifies functional groups (e.g., -N-H stretching at ~3344 cm⁻¹, -C=O stretching at ~1656 cm⁻¹) .

- NMR Spectroscopy : Provides detailed molecular environments (e.g., ^1H NMR for alkyl chain protons, ^13C NMR for carbonyl and aromatic carbons) .

- Mass Spectrometry : Confirms molecular weight via peaks such as m/z = 169 (base fragment) and 149 (alkyl chain loss) .

Cross-validation of these techniques ensures structural integrity, particularly for distinguishing regioisomers .

Q. How is the compound synthesized, and what purification methods are commonly employed?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or Suzuki coupling reactions. For example:

- Step 1 : React 8-bromo-theophylline derivatives with nucleophiles (e.g., 3-methylbutylamine) under basic conditions (Na₂CO₃) .

- Step 2 : Purify via column chromatography (silica gel, eluent: EtOAc/hexane) or crystallization (acetonitrile) to isolate the product .

Automation (e.g., robotic synthesis in THF) improves reproducibility for high-throughput applications .

Advanced Research Questions

Q. How can computational tools predict the biological activity and drug-likeness of novel derivatives?

- Methodological Answer: Tools like ChemAxon (via Chemicalize.org ) evaluate:

- Lipinski’s Rule of Five : Assess solubility, molecular weight (<500 Da), and hydrogen bonding .

- ADMET Properties : Predict absorption, metabolism, and toxicity using QSAR models .

Virtual screening against protein databases (e.g., PDB ligands) identifies potential targets, such as adenosine receptors or kinases .

Q. How can researchers resolve discrepancies in spectral data between synthesized batches?

- Methodological Answer: Contradictions arise from impurities or regioisomer formation. Strategies include:

- Multi-Technique Validation : Compare FTIR, NMR, and HR-MS data to rule out artifacts .

- Reaction Optimization : Adjust stoichiometry (e.g., excess nucleophile) or solvent polarity (e.g., DMF vs. THF) to suppress side reactions .

- Crystallography : Single-crystal X-ray diffraction (e.g., Acta Crystallographica data) provides unambiguous structural proof .

Q. What strategies optimize synthesis yield for 7-(3-methylbutyl)purine derivatives?

- Methodological Answer:

- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki couplings to enhance cross-coupling efficiency .

- Automated Workflows : Robotic systems ensure precise temperature and mixing control, improving yield from 14% to >30% .

- By-Product Analysis : Monitor reaction progress via TLC (Rf = 0.6 in EtOAc/hexane) to isolate intermediates early .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

- Methodological Answer:

- Accelerated Degradation Studies : Incubate at 37°C in PBS (pH 7.4) and analyze degradation products via HPLC .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C) for storage recommendations .

- Light Sensitivity Tests : Expose to UV-Vis light and monitor photodegradation using LC-MS .

Q. What in silico methods evaluate covalent binding potential to biological targets?

- Methodological Answer: Tools like CovaDOTS simulate covalent interactions by:

- Electrophilicity Analysis : Calculate Fukui indices to identify reactive sites (e.g., C-8 position) .

- Docking Studies : Model interactions with cysteine residues in enzymes (e.g., kinases) using Schrödinger Suite .

Validate predictions with kinetic assays (e.g., IC₅₀ measurements) .

Q. How can structure-activity relationships (SAR) guide pharmacological optimization?

- Methodological Answer:

- Substituent Variation : Compare 3-methylbutyl (lipophilic) vs. hydroxypropyl (polar) groups at C-7 to modulate blood-brain barrier penetration .

- Biological Assays : Test PDE inhibition (e.g., cAMP modulation) and receptor binding (e.g., adenosine A₁/A₂) to link substituents to activity .

- Metabolic Profiling : Use liver microsomes to identify demethylation or oxidation pathways influenced by C-8 amino groups .

Tables for Key Data

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。